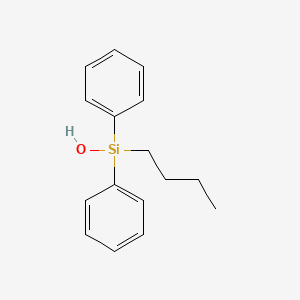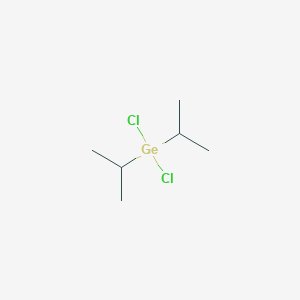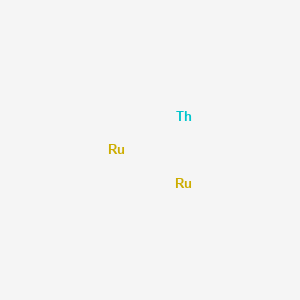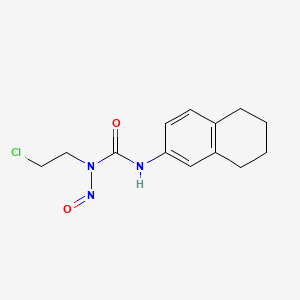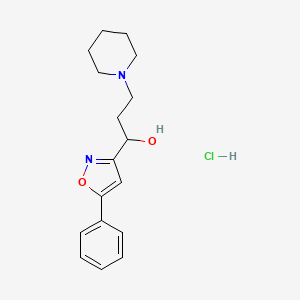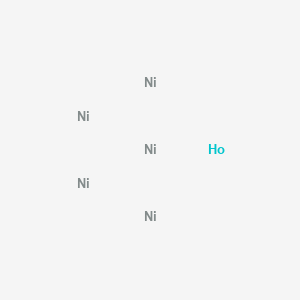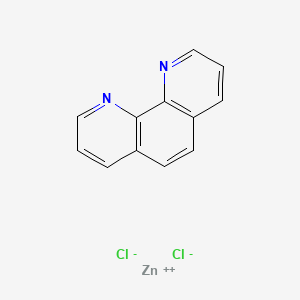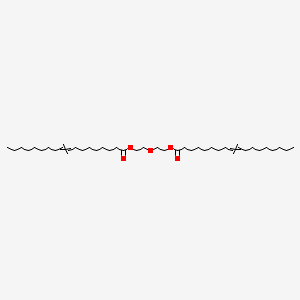![molecular formula C22H32O4 B14719955 Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate CAS No. 10433-30-4](/img/structure/B14719955.png)
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6,6-dimethyl-7-bicyclo[320]heptanyl) but-2-enedioate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate typically involves the reaction of 6,6-dimethylbicyclo[3.2.0]hept-2-en-6-one with but-2-enedioic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with different substituents
Uniqueness
Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate is unique due to its specific ester functional groups and the arrangement of its bicyclic structure.
Properties
CAS No. |
10433-30-4 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bis(7,7-dimethyl-6-bicyclo[3.2.0]heptanyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O4/c1-21(2)15-9-5-7-13(15)19(21)25-17(23)11-12-18(24)26-20-14-8-6-10-16(14)22(20,3)4/h11-16,19-20H,5-10H2,1-4H3 |
InChI Key |
MJSIMZYYOHYHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC2C1OC(=O)C=CC(=O)OC3C4CCCC4C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

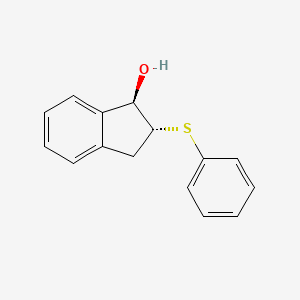

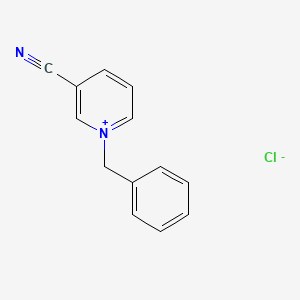
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
